molecular formula C9H12O5 B12740051 2-Methylendothall CAS No. 127380-61-4

2-Methylendothall

Cat. No.: B12740051
CAS No.: 127380-61-4
M. Wt: 200.19 g/mol
InChI Key: XIUCRMDWTGSKBJ-HPYKLGITSA-N
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Description

2-Methylendothall is a chemical compound known for its application as a selective contact herbicide. It is used to manage submerged aquatic vegetation and algae in lakes, ponds, and irrigation canals. The compound is also utilized as a desiccant on crops like potatoes, hops, cotton, clover, and alfalfa .

Preparation Methods

The synthesis of 2-Methylendothall involves several steps, typically starting with the preparation of the core bicyclic structure. The synthetic routes often include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

    Functional Group Transformations: Introduction of functional groups such as carboxylic acids.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial production methods may involve large-scale reactions in reactors, followed by purification steps to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

2-Methylendothall undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylendothall has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.

    Biology: Investigated for its effects on various biological systems, including its role as a protein phosphatase inhibitor.

    Medicine: Explored for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-Methylendothall involves its role as a protein phosphatase inhibitor. It targets specific enzymes, disrupting cellular processes and leading to the death of susceptible plants. The compound’s molecular targets include protein phosphatase 2A, which plays a crucial role in regulating various cellular functions .

Comparison with Similar Compounds

2-Methylendothall is chemically related to compounds like cantharidin, which also act as protein phosphatase inhibitors. Compared to similar compounds, this compound is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

127380-61-4

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

(1R)-2-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C9H12O5/c1-9(8(12)13)5-3-2-4(14-5)6(9)7(10)11/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13)/t4?,5-,6?,9?/m1/s1

InChI Key

XIUCRMDWTGSKBJ-HPYKLGITSA-N

Isomeric SMILES

CC1([C@H]2CCC(C1C(=O)O)O2)C(=O)O

Canonical SMILES

CC1(C2CCC(C1C(=O)O)O2)C(=O)O

Origin of Product

United States

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